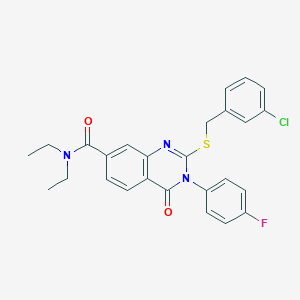

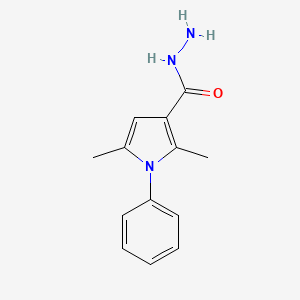

![molecular formula C18H24F2N4O B3013642 1-(1-{5H,6H,7H-环戊[c]吡啶嗪-3-基}哌啶-4-羰基)-4,4-二氟哌啶 CAS No. 2097889-52-4](/img/structure/B3013642.png)

1-(1-{5H,6H,7H-环戊[c]吡啶嗪-3-基}哌啶-4-羰基)-4,4-二氟哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine" is a complex molecule that likely has significance in medicinal chemistry due to the presence of multiple piperidine rings, which are known to be important in drug design. The cyclopenta[c]pyridazine moiety suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives can be approached through various methods. One such method is the piperidine-mediated [3 + 3] cyclization, which has been used to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles under mild conditions . Another approach involves the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensation reactions, to yield conformationally rigid diamines . These methods highlight the versatility and creativity in synthesizing complex piperidine structures that could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a high degree of stereochemistry due to the presence of multiple chiral centers. The cyclopenta[c]pyridazine and difluoropiperidine moieties suggest a rigid framework that could influence the compound's binding to biological targets. The synthesis of related structures, such as tetrasubstituted cyclopenta[c]piperidines, has been reported, and these compounds have shown axial-equatorial conformational preferences, which are important for their biological activity as potential substance P antagonists .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be quite diverse. For instance, the [3 + 3] cyclization method mentioned earlier is a novel transformation that allows for the functionalization of piperidine rings . Additionally, the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature indicates that piperidine derivatives can participate in cycloaddition reactions under metal-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The presence of fluorine atoms, as in the target compound, can significantly affect the compound's lipophilicity, metabolic stability, and potential for hydrogen bonding interactions. The synthesis of fluorinated pyrido[2,3-c]pyridazines has been explored, and these compounds have shown antibacterial activity, although they were less potent than some other pyridonecarboxylic acid antibacterials . The introduction of fluorine atoms into piperidine derivatives is a common strategy to modulate their properties for medicinal chemistry applications.

科学研究应用

合成和分子对接

- 已经合成了新型吡啶和稠合吡啶衍生物,用于潜在的抗菌和抗氧化活性。通过分子对接筛选评估这些化合物,探索它们对特定靶蛋白的结合能,表明它们在药物开发中的潜力 (Flefel et al., 2018).

合成新方法

- 提出了一种合成 3-(吡咯烷-1-基)哌啶的新方法,这种化合物在药物化学中具有重要意义。与现有方法相比,该方法提供了一种更简单且可能更可扩展的方法,这可能与查询化学品相关的化合物的生产有关 (Smaliy et al., 2011).

铁催化的反应

- 对三卤化铁促进的反应的研究导致了六元氮杂环的合成,展示了铁催化在有机合成中的效用。这对杂环化合物的合成具有影响,包括与查询化合物相似的化合物 (Bolm et al., 2004).

磺酰胺作为封端剂

- 已经探索了使用三氟甲磺酸诱导均烯基磺酰胺环化成吡咯烷。此类化学反应对于多环体系的有效形成至关重要,这与复杂杂环的合成有关 (Haskins & Knight, 2002).

发现雄激素受体下调剂

- 对先导化合物的修饰,包括去除碱性哌嗪氮原子和引入增溶端基,导致开发出一种治疗晚期前列腺癌的新型临床候选药物。这展示了相关化合物在治疗开发中的应用 (Bradbury et al., 2013).

属性

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N4O/c19-18(20)6-10-24(11-7-18)17(25)13-4-8-23(9-5-13)16-12-14-2-1-3-15(14)21-22-16/h12-13H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZIBRJGMDIXRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B3013574.png)

![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)

![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)